Avenacin A-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

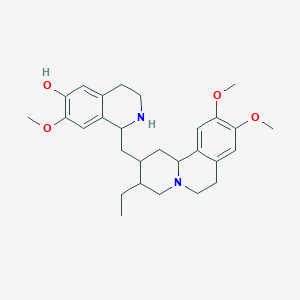

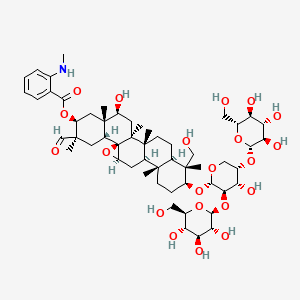

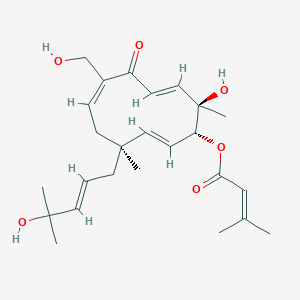

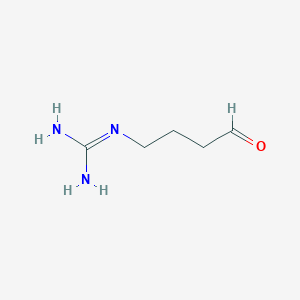

Avenacin A-1 is a trisaccharide derivative and a triterpenoid saponin. It derives from a hydride of an oleanane.

科学研究应用

Antimicrobial Properties and Plant Defense

Avenacin A-1, primarily found in oat roots, exhibits broad-spectrum resistance to soil pathogens. This compound is significant for its antimicrobial properties, particularly against fungal pathogens. Studies have shown that avenacins, including Avenacin A-1, are crucial for oat plant defense against various soil-borne fungal diseases, enhancing their resistance and survival (Mylona et al., 2008); (Türk et al., 2005).

Avenacin Biosynthesis and Root Development

Research has identified several genes, such as Sad3 and Sad4, involved in the biosynthesis of Avenacin A-1. These genes are crucial not only for avenacin production but also for normal root development and health in oats. Mutations in these genes can lead to stunted root growth and other developmental issues, highlighting the importance of avenacin biosynthesis in overall plant health (Mylona et al., 2008).

Gene Clusters and Evolution of Metabolic Pathways

Avenacin A-1 biosynthesis has contributed significantly to our understanding of plant metabolic pathways and gene clustering. The discovery of gene clusters for avenacin synthesis in oats provides insights into the evolution of specialized metabolic pathways in plants. These gene clusters are thought to have evolved to facilitate the co-inheritance and co-regulation of functionally related genes (Qi et al., 2004); (Mugford et al., 2013).

Modulation of Saponin Glycosylation

Studies on Avenacin A-1 have also provided insights into the process of glycosylation in plants, which is critical for the bioactivity of saponins like avenacin. Understanding the enzymes involved in adding sugar units to avenacins can help decipher the broader aspects of specialized metabolic pathways in plants (Townsend et al., 2006).

属性

产品名称 |

Avenacin A-1 |

|---|---|

分子式 |

C55H83NO21 |

分子量 |

1094.2 g/mol |

IUPAC 名称 |

[(1S,3R,5R,6R,9S,10R,11R,14R,15S,17S,18S,20S,21R,23R)-21-formyl-17-hydroxy-9-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-10-(hydroxymethyl)-6,10,14,15,18,21-hexamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] 2-(methylamino)benzoate |

InChI |

InChI=1S/C55H83NO21/c1-49(23-59)17-32-51(3,19-36(49)74-45(69)25-10-8-9-11-26(25)56-7)33(61)18-54(6)53(5)15-12-30-50(2,31(53)16-35-55(32,54)77-35)14-13-34(52(30,4)24-60)75-48-44(76-47-43(68)41(66)38(63)28(21-58)72-47)39(64)29(22-70-48)73-46-42(67)40(65)37(62)27(20-57)71-46/h8-11,23,27-44,46-48,56-58,60-68H,12-22,24H2,1-7H3/t27-,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42-,43-,44-,46+,47+,48+,49+,50+,51+,52+,53-,54+,55-/m1/s1 |

InChI 键 |

SYXUBXTYGFJFEH-PFTGTSLFSA-N |

手性 SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C[C@@H]4[C@]5([C@]3(C[C@@H]([C@@]6([C@H]5C[C@@]([C@H](C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

规范 SMILES |

CC12CCC(C(C1CCC3(C2CC4C5(C3(CC(C6(C5CC(C(C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

同义词 |

avenacin A 1 avenacin A-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-Dimethoxyphenyl)-2-[[5-(2-furanyl)-4-propyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1206129.png)

![2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1206130.png)

![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)

![4'-Hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B1206146.png)